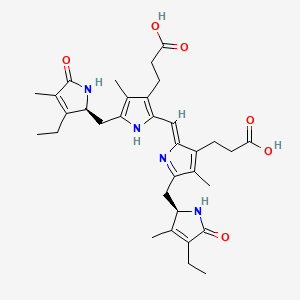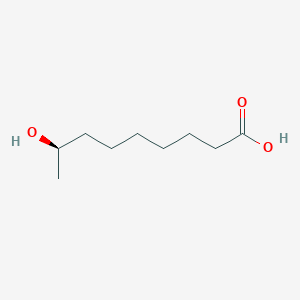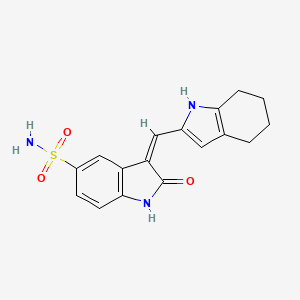![molecular formula C62H111N11O13 B1239086 [(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)
[(40-OH)MeLeu]4-Cyclosporin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(40-OH)MeLeu]4-Cyclosporin A ist ein Derivat von Cyclosporin A, einem cyclischen Undecapeptid, das für seine immunsuppressiven Eigenschaften bekannt ist. Diese Verbindung wird durch Modifizierung des Cyclosporin-A-Moleküls synthetisiert, um hydroxylierte Methylleucinreste einzuschließen. This compound hat vielversprechende biologische Aktivitäten gezeigt, darunter anti-HIV- und anti-HCV-Eigenschaften, während die immunsuppressiven Wirkungen von Cyclosporin A vermieden werden .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die regionspezifische Monooxygenierung von Cyclosporin A. Diese Reaktion wird durch den Mikroorganismus Nonomuraea dietziae vermittelt, der Hydroxylgruppen an bestimmten Positionen des Cyclosporin-A-Moleküls einführt . Die Produktion von this compound kann durch Zugabe von Sojaöl zum Produktionsmedium deutlich gesteigert werden, was die Umwandlungseffizienz verbessert .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Fermentationstechniken mit dem Bodenpilz Tolypocladium niveum. Der Fermentationsprozess wird durch Anpassung verschiedener Parameter wie Kohlenstoff- und Stickstoffquellen, Mineralien und Umweltfaktoren wie Belüftung und Rührung optimiert .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(40-OH)MeLeu]4-Cyclosporin A involves the region-specific monooxygenation of cyclosporin A. This reaction is mediated by the microorganism Nonomuraea dietziae, which introduces hydroxyl groups at specific positions on the cyclosporin A molecule . The production of this compound can be significantly enhanced by supplementing the production medium with soybean oil, which improves the conversion efficiency .
Industrial Production Methods: Industrial production of this compound typically involves fermentation techniques using the soil fungus Tolypocladium niveum. The fermentation process is optimized by adjusting various parameters such as carbon and nitrogen sources, minerals, and environmental factors like aeration and agitation .
Analyse Chemischer Reaktionen
Arten von Reaktionen: [(40-OH)MeLeu]4-Cyclosporin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die während der Synthese eingeführten Hydroxylgruppen können an weiteren chemischen Modifikationen beteiligt sein.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Cytochrom-P450-Enzyme, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise Oxidationsreaktionen zur Bildung zusätzlicher hydroxylierter Derivate führen, während Substitutionsreaktionen neue funktionelle Gruppen am Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
[(40-OH)MeLeu]4-Cyclosporin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um die Auswirkungen der Hydroxylierung auf die Peptidstruktur und -aktivität zu untersuchen. In Biologie und Medizin hat es sich als potenzielles Anti-HIV- und Anti-HCV-Mittel sowie als Stimulans für das Haarwachstum gezeigt . Darüber hinaus wird es für seinen möglichen Einsatz bei der Behandlung verschiedener Krankheiten ohne die immunsuppressiven Wirkungen von Cyclosporin A untersucht .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird angenommen, dass es die Replikation von HIV und HCV hemmt, indem es mit viralen Enzymen und Proteinen interferiert . Die während der Synthese eingeführten Hydroxylgruppen können die Bindungsaffinität der Verbindung zu diesen Zielstrukturen erhöhen, was zu einer verstärkten biologischen Aktivität führt .
Wirkmechanismus
The mechanism of action of [(40-OH)MeLeu]4-Cyclosporin A involves its interaction with specific molecular targets and pathways. It is believed to inhibit the replication of HIV and HCV by interfering with viral enzymes and proteins . The hydroxyl groups introduced during synthesis may enhance the compound’s binding affinity to these targets, leading to increased biological activity .
Vergleich Mit ähnlichen Verbindungen
[(40-OH)MeLeu]4-Cyclosporin A ist im Vergleich zu anderen Cyclosporin-Derivaten aufgrund seines spezifischen Hydroxylierungsmusters einzigartig. Zu ähnlichen Verbindungen gehören Cyclosporin A, [(4’-OH)MeLeu]4-CsA und andere hydroxylierte Cyclosporin-Derivate . Das einzigartige Hydroxylierungsmuster von this compound trägt zu seinen unterschiedlichen biologischen Aktivitäten und den reduzierten immunsuppressiven Wirkungen bei .
Eigenschaften
Molekularformel |
C62H111N11O13 |
|---|---|
Molekulargewicht |
1218.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)46(32-62(16,17)86)54(78)66-48(37(9)10)60(84)69(20)43(29-34(3)4)53(77)63-40(14)52(76)64-41(15)56(80)70(21)44(30-35(5)6)58(82)71(22)45(31-36(7)8)59(83)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1 |
InChI-Schlüssel |
DFZMWWCBMPCKFD-DTLHCQOUSA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)C |
Kanonische SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)C |
Synonyme |
((4'-OH)MeLeu)4-CsA 4-(4'-OH)MeLeu-CsA cyclosporin A, 4-(4'-hydroxy)methyleucyl- cyclosporin A, 4-(4'-OH)MeLeu- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)

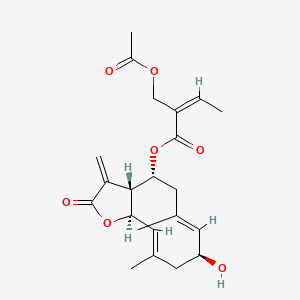
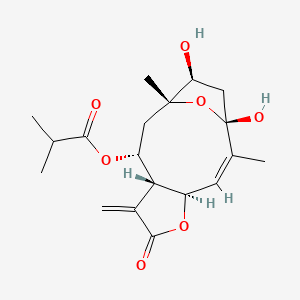
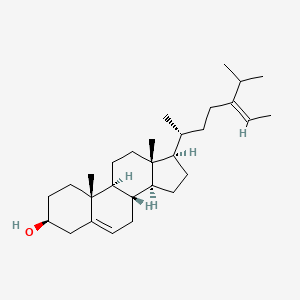


![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)
